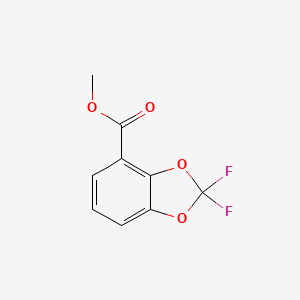

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-13-8(12)5-3-2-4-6-7(5)15-9(10,11)14-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFVVETULGVRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzodioxole core with two fluorine atoms at the 2-position and a carboxylate group at the 4-position. Its molecular formula is with a molecular weight of approximately 244.17 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been tested against various fungal pathogens, showing inhibition of growth similar to established antifungal agents. The mechanism of action appears to involve interference with fungal metabolic pathways, particularly those related to cell wall synthesis and integrity.

Table 1: Antifungal Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Fusarium oxysporum | 64 µg/mL |

Anti-inflammatory and Analgesic Effects

In addition to its antifungal properties, this compound has shown potential anti-inflammatory and analgesic effects in preliminary studies. These effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Benzodioxole Core : Utilizing fluorinated precursors.

- Carboxylation : Introducing the carboxylate group via nucleophilic substitution.

- Methylation : Finalizing the structure by methylating the carboxylic acid.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Antifungal, anti-inflammatory properties | |

| 7-Ethylamino-methyl-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Enhanced solubility due to ethylamino group | |

| Fludioxonil | Broad-spectrum fungicide with different mechanism |

Case Studies

A notable study examined the activity of this compound in agricultural settings. In field trials, this compound demonstrated efficacy in controlling fungal diseases in crops like wheat and grapes without significant phytotoxicity. The results indicated a potential for integration into integrated pest management (IPM) strategies.

Study Findings

- Efficacy : Reduced disease incidence by up to 70% compared to untreated controls.

- Phytotoxicity : No observable damage to treated plants at recommended application rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is highlighted through comparisons with analogs (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Electronic Differences

- Fluorination Impact: The 2,2-difluoro substitution in the target compound enhances ring stability and electron deficiency compared to non-fluorinated analogs like methyl 1,3-benzodioxole-4-carboxylate. This increases its suitability for reactions requiring electron-poor aromatic systems, such as Suzuki couplings or nucleophilic aromatic substitutions .

- Positional Isomerism: Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS 773873-95-3) shares the same substituents but places the ester at the 5-position. This minor structural variation can significantly alter regioselectivity in subsequent reactions .

Functional Group Comparisons

- Ester vs. Carbamate : Bendiocarb, a carbamate-containing benzodioxole, demonstrates pesticidal activity due to its carbamate group, which inhibits acetylcholinesterase. In contrast, the target ester lacks this bioactivity but serves as a versatile building block for further functionalization .

- Acid Derivative : The carboxylic acid precursor (CAS 126120-85-2) is more reactive than the ester, enabling direct conversion to amides or acyl chlorides. However, the ester’s stability makes it preferable for storage and handling .

Preparation Methods

Carboxylation and Esterification

Carboxylation: The 4-position of the benzodioxole ring is functionalized by introducing a carboxyl group, typically via directed lithiation or metalation followed by carbon dioxide quenching to form the carboxylic acid.

Esterification: The carboxylic acid intermediate is then converted to the methyl ester using standard esterification methods such as Fischer esterification with methanol under acidic conditions or via methylation with diazomethane or methyl iodide in the presence of a base.

Purification: The final methyl ester is purified by recrystallization or chromatographic techniques to achieve high purity (typically ≥95%).

Detailed Research Findings and Notes

The potassium fluoride-mediated halogen exchange reaction is advantageous over the use of liquid hydrogen fluoride (HF), which requires specialized equipment and safety measures. The KF/KHF₂ system is more industrially feasible and safer.

The catalytic role of potassium hydrogen fluoride (KHF₂) is critical for high yields and reaction efficiency. It can be generated in situ from KF and trace water or by adding anhydrous strong acids like HCl or HBr.

The reaction tolerates small amounts of water, which assists catalyst formation but excessive moisture should be avoided to prevent side reactions.

Gas chromatography (GC) is employed to monitor reaction progress and purity of the intermediate.

The entire process is scalable and suitable for industrial applications in the synthesis of fluorinated intermediates for pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Synthesis of 2,2-Dichloro-1,3-benzodioxole | Photochlorination of 1,2-methylenedioxybenzene with Cl₂ and tributyl phosphate | Established method; precursor for fluorination |

| 2. Halogen Exchange | 2,2-Dichloro-1,3-benzodioxole + KF + KHF₂ catalyst, tetramethylene sulfone, 140°C, 8 h | High yield; catalyst generated in situ; GC monitoring |

| 3. Carboxylation | Directed lithiation or metalation + CO₂ quenching | Introduces carboxyl group at 4-position |

| 4. Esterification | Methanol + acid catalyst or methylating agent | Forms methyl ester; purification by recrystallization |

Q & A

Basic: What synthetic routes are available for Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via esterification of 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (CAS MFCD01631473) using methanol and a catalytic acid (e.g., H₂SO₄ or HCl). Key parameters include:

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Solvent: Anhydrous methanol to drive esterification equilibrium.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Validation via <sup>19</sup>F NMR ensures fluorinated integrity, while TLC monitors reaction progress .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR: Assigns aromatic protons, ester methyl groups, and fluorine substituents. Fluorine coupling patterns confirm substitution positions .

- IR Spectroscopy: Identifies ester carbonyl (~1700–1750 cm⁻¹) and benzodioxole C-O-C stretches (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolves steric effects of fluorine atoms on the benzodioxole ring (e.g., bond angles and packing interactions) .

Advanced: How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ortho-fluorine atoms increase the electrophilicity of the carbonyl carbon by stabilizing transition states through inductive effects. To study this:

- Kinetic Analysis: Compare reaction rates with non-fluorinated analogs (e.g., methyl 1,3-benzodioxole-4-carboxylate) in SN2 reactions.

- Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate partial charges and LUMO localization at the carbonyl group .

Controlled experiments with varying nucleophiles (e.g., amines vs. alkoxides) quantify substituent effects .

Advanced: What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- ACD/Labs Percepta Platform: Predicts logP (2.1–2.5), aqueous solubility (0.1–1 mg/mL), and pKa (ester hydrolysis stability) using QSPR models .

- COSMO-RS: Simulates solvent interactions for solubility screening in DMSO or THF.

- Validation: Compare predictions with experimental HPLC (logP via reverse-phase) and shake-flask solubility assays .

Data Contradiction: How to resolve discrepancies in reported solubility values across studies?

Methodological Answer:

- Standardized Protocols: Use USP <1236> guidelines for solubility determination (e.g., saturation shake-flask method at 25°C).

- Particle Size Control: Micronize the compound to ensure consistent surface area.

- Analytical Validation: Quantify dissolved compound via UV-Vis (λ_max ~270 nm) or LC-MS .

Application: How is this compound utilized as a synthetic intermediate in medicinal chemistry?

Methodological Answer:

- Fluorinated Bioisostere: Replace metabolically labile groups (e.g., hydroxyl) in drug candidates to enhance metabolic stability.

- Fragment-Based Design: Couple via Suzuki-Miyaura reactions (e.g., boronic acid derivatives) to build polycyclic scaffolds.

- Case Study: Analogous fluorinated benzodioxoles are used in antiviral agents; evaluate via cell-based assays (e.g., IC₅₀ in viral replication inhibition) .

Stability: What degradation pathways occur under accelerated storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to 40°C/75% RH (ICH Q1A guidelines) and analyze via:

- HPLC-PDA: Detect hydrolysis (free carboxylic acid) or oxidation products.

- TGA/DSC: Identify thermal decomposition thresholds (>150°C).

- Stabilization Strategies: Store under inert gas (N₂) in amber glass at –20°C .

Biological Activity: How to design assays assessing its potential as a kinase inhibitor?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.